Diethylaluminium cyanide
Description
Historical Development and Significance as Nagata's Reagent
The advent of diethylaluminium cyanide, widely known in the scientific community as "Nagata's Reagent," marked a significant breakthrough in synthetic organic chemistry. wikipedia.orgsmolecule.com Prior to its discovery, the 1,4-addition of hydrogen cyanide to α,β-unsaturated carbonyl compounds was fraught with difficulties, often resulting in low yields and numerous side reactions. A major challenge was the reversible nature of the addition, which complicated the isolation of the desired products.
In 1962, Wataru Nagata and his colleagues developed two novel hydrocyanation methods that effectively circumvented these issues. organicreactions.org One method involved using a combination of hydrogen cyanide and an alkylaluminium compound, while the second, more direct method utilized a pre-formed alkylaluminium cyanide, specifically this compound. organicreactions.org The initial formation of this compound from triethylaluminium and hydrogen cyanide was noted by Nagata and later by other researchers, but it was Nagata's team that first isolated, characterized, and demonstrated its practical utility. orgsyn.org
These methods proved to be highly efficient for the conjugate hydrocyanation of complex molecules, leading to their application in the total synthesis of intricate natural products. organicreactions.org The reliability and effectiveness of this compound led to it being honorifically termed "Nagata's Reagent," a name that remains in common use. smolecule.comnih.gov
The original synthesis reported by Nagata involves the careful, dropwise addition of a benzene (B151609) solution of hydrogen cyanide to a cooled solution of triethylaluminium in benzene. orgsyn.org The reaction proceeds with the evolution of ethane (B1197151) gas. orgsyn.org An alternative, though reportedly impractical, method involves heating diethylaluminium chloride and sodium cyanide in benzene over an extended period. orgsyn.org
Conceptual Framework of this compound as a Cyanating Agent and Lewis Acid
The utility of this compound stems from its dual chemical nature: it functions as both a potent cyanating agent and a Lewis acid. wikipedia.orgnumberanalytics.com As a cyanating agent, it delivers a cyanide (CN⁻) nucleophile to a substrate. numberanalytics.com The introduction of the cyano group is a powerful carbon-carbon bond-forming reaction, valued for the versatility of the resulting nitrile group in further chemical transformations. numberanalytics.comthieme-connect.de
The hydrocyanation of α,β-unsaturated ketones is a prime example of its function. wikipedia.orgsmolecule.com Nagata detailed two distinct mechanisms for hydrocyanation using aluminium-based reagents. Method A, which uses R₃Al-HCN, is proposed to follow an ionic mechanism. In contrast, Method B, which employs R₂AlCN (like this compound), is believed to proceed through a nonionic, reversible mechanism in solvents such as tetrahydrofuran. researchgate.net This process involves the activation of the enone by the reagent, a preliminary 1,2-addition pre-equilibrium, and a rate-determining attack of a second molecule of the reagent at the β-carbon to form the 1,4-adduct. researchgate.net
The compound's reactivity is significantly influenced by its Lewis acidic character. wikipedia.org The aluminium center in this compound is electron-deficient and can coordinate to the oxygen atom of a carbonyl group. This coordination polarizes the carbonyl, activating the α,β-unsaturated system towards nucleophilic attack by the cyanide. The Lewis acidity of the reagent means that the reaction's rate and outcome can be modulated by the basicity of the solvent used; the rate generally increases as the solvent's basicity decreases. wikipedia.orgacs.org This dual functionality allows for highly controlled and stereoselective addition of the cyanide group, a critical feature for the synthesis of complex chiral molecules.
Structure
2D Structure
Properties
IUPAC Name |
diethylalumanylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUAEYVIFJZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AlN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046472 | |
| Record name | Diethylaluminum cyanide | |
| Source | EPA DSSTox | |
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Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-85-3 | |
| Record name | (Cyano-κC)diethylaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyano-C)diethylaluminium | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaluminum cyanide | |
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| Record name | (cyano-C)diethylaluminium | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Diethylaluminium Cyanide
Established Laboratory Preparations
The primary and most well-documented method for synthesizing diethylaluminium cyanide involves the reaction of triethylaluminium with hydrogen cyanide. orgsyn.orgwikipedia.org This process is favored for its directness and relatively high yield.
The synthesis of this compound is achieved through the controlled reaction of triethylaluminium with hydrogen cyanide. orgsyn.orgsmolecule.comchemicalbook.com The reaction proceeds via the elimination of one ethyl group from the triethylaluminium precursor as ethane (B1197151) gas, with the concurrent substitution of a cyanide group. orgsyn.orgwikipedia.org
This preparation is typically conducted in an inert atmosphere, such as under nitrogen, to prevent the reaction of the highly pyrophoric triethylaluminium with air. orgsyn.org A solution of hydrogen cyanide in an anhydrous aprotic solvent, such as benzene (B151609) or toluene (B28343), is added dropwise to a cooled solution of triethylaluminium in the same solvent. orgsyn.orgprepchem.com The reaction is exothermic, and cooling is necessary to control the rate. orgsyn.org The progress of the reaction can be monitored by the evolution of ethane gas, which slows significantly upon the addition of one molar equivalent of hydrogen cyanide. orgsyn.org
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Description | Source |
|---|---|---|
| Reactants | Triethylaluminium and Hydrogen Cyanide. A slight excess of hydrogen cyanide may be used. | orgsyn.orgsmolecule.comchemicalbook.com |
| Solvent | Anhydrous aprotic solvents such as benzene or toluene. | orgsyn.orgprepchem.com |
| Addition | Hydrogen cyanide solution is added dropwise to the triethylaluminium solution. | orgsyn.org |
| Temperature | The reaction is conducted with cooling, often at low temperatures (e.g., below room temperature) to manage the exothermic nature of the reaction. | orgsyn.orgchemicalbook.com |
| Atmosphere | Strictly anhydrous and inert conditions (e.g., under nitrogen) are required. | orgsyn.org |
| Byproduct | Ethane gas is evolved during the reaction. | orgsyn.org |
Following the initial reaction, the resulting product can be used directly in solution for many applications without further purification. orgsyn.orgorgsyn.org The crude reaction mixture typically contains approximately 13% (1.2 M) this compound. orgsyn.org However, for procedures requiring higher purity, refinement is necessary.
The primary method for purification is distillation. orgsyn.org After the solvent (e.g., benzene) is removed under reduced pressure, the this compound is isolated by short-path distillation under high vacuum. orgsyn.org This process yields a viscous, pale yellow syrup. orgsyn.org Repeated distillations can produce an almost colorless syrup, indicating higher purity. orgsyn.org The presence of any unreacted triethylaluminium can hinder subsequent reactions, such as the hydrocyanation of certain steroids, making purification crucial in these cases. orgsyn.org The pot residue after distillation contains nonvolatile ethylaluminium dicyanide. orgsyn.org
Table 2: Purification Parameters for this compound
| Technique | Conditions | Result | Source |
|---|---|---|---|
| Short-Path Distillation | 162°C at 0.02 mmHg; 167–175°C at 0.25 mm; 170–180°C at 0.35 mm. | A pale, yellow, viscous syrup with a yield of 60–80%. | orgsyn.org |
| Repeated Distillation | Performed on the product obtained from purified triethylaluminium and hydrogen cyanide. | An almost colorless syrup. | orgsyn.org |
Reaction of Triethylaluminium with Hydrogen Cyanide
Considerations for Reagent Stability and Storage in Solution
This compound is highly reactive and requires careful storage to maintain its integrity. wikipedia.org It reacts violently with water and is incompatible with protic solvents. wikipedia.orguga.edu The pure, distilled syrup is viscous and can take a considerable amount of time (5-10 hours) to dissolve in a solvent. orgsyn.org
For long-term storage, it is typically handled as a 1–2 M solution in a suitable anhydrous aprotic solvent. orgsyn.orgchemicalbook.com These solutions are stable for extended periods when stored properly. orgsyn.org The reagent should be kept in sealed containers, such as ampoules, under an inert gas like nitrogen. orgsyn.orguga.edu Storage should be in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like acids and strong oxidizing agents. uga.educhemsrc.com While stable in several common solvents, it has been noted to be unstable in tetrahydrofuran. orgsyn.org
Table 3: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Source |
|---|---|---|
| Recommended Solvents | Benzene, Toluene, Hexane, Diisopropyl ether. | orgsyn.orgwikipedia.orgchemicalbook.com |
| Incompatible Solvents | Protic solvents (e.g., water, alcohols), Tetrahydrofuran (THF). | orgsyn.orgwikipedia.org |
| Storage Form | 1–2 M solution in a recommended anhydrous solvent. | orgsyn.orgchemicalbook.com |
| Container | Sealed ampoules or tightly closed containers. | orgsyn.orguga.edu |
| Atmosphere | Under an inert gas (e.g., Nitrogen). | uga.edu |
| Location | Cool, dry, well-ventilated area away from heat, sparks, water, and acids. | uga.educhemsrc.com |
Compound Index
Mechanistic Principles in Diethylaluminium Cyanide Mediated Transformations
Detailed Reaction Pathways in Hydrocyanation
The hydrocyanation of α,β-unsaturated carbonyl compounds using diethylaluminium cyanide is a cornerstone of its application in organic synthesis. This process, termed Method-B hydrocyanation, is mechanistically distinct from hydrocyanation methods that employ a combination of a trialkylaluminium and hydrogen cyanide (Method-A). researchgate.net
The hydrocyanation of α,β-unsaturated ketones with this compound proceeds through a nonionic and reversible mechanism. researchgate.net This stands in contrast to the ionic mechanism proposed for Method-A hydrocyanation. The key features of the Method-B pathway are:
Stoichiometry: The reaction proceeds with a 1:1 stoichiometry between the substrate and the reagent. researchgate.net
Reversibility: A significant characteristic of this mechanism is the reversibility of the cyanide addition, which has important implications for the stereochemical outcome of the reaction. caltech.edu The thermodynamically more stable product is often obtained due to this equilibrium.
Reaction Steps: Kinetic studies on the hydrocyanation of compounds like cholest-4-en-3-one have led to the proposal of a multi-step mechanism. researchgate.net
Activation: The reaction is initiated by the activation of the enone through coordination with a monomeric, solvated form of this compound ("S·R2AlCN").
1,2-Addition Preequilibrium: A rapid preequilibrium is established involving a 1,2-addition of the reagent to the carbonyl group.
Rate-Determining Step: The rate-determining step is the nucleophilic attack of a second molecule of the solvated this compound at the β-carbon of the activated enone, leading to a 1,4-adduct.
Product Formation and Reversion: The 1,4-adduct can then be converted to the final β-cyano ketone upon workup. However, it can also undergo a partial reversion back to the starting enone, highlighting the reversible nature of the process. researchgate.net
This nonionic pathway underscores that the reaction does not proceed through free ionic intermediates, which has a direct impact on the reaction's selectivity and kinetics.
A fundamental aspect of the reactivity of this compound is its pronounced Lewis acidity. wikipedia.orgresearchgate.net The aluminium center in Et2AlCN is electron-deficient and readily coordinates to Lewis basic sites, such as the oxygen atom of a carbonyl group. This coordination activates the substrate towards nucleophilic attack.
In the context of hydrocyanation of α,β-unsaturated ketones, the initial coordination of this compound to the carbonyl oxygen polarizes the conjugated system. This polarization enhances the electrophilicity of the β-carbon, making it more susceptible to the addition of the cyanide nucleophile. researchgate.netschoolbag.info This Lewis acid-assisted activation is crucial for the reaction to proceed efficiently, especially with less reactive ketones. schoolbag.info The Lewis acidic character of this compound has also been harnessed in other reactions, such as the Strecker reaction for the synthesis of α-amino nitriles. ncl.ac.uk
In the nonionic mechanism of Method-B hydrocyanation, the nucleophilic attack does not involve a free cyanoaluminate anion as in the ionic mechanism of Method-A. researchgate.net Instead, the cyanide is delivered from a molecule of this compound that is part of a complex with the substrate.
The attacking species is proposed to be a second molecule of solvated this compound ("S·R2AlCN") which attacks the β-carbon of the enone that is already activated by coordination with a first molecule of the reagent. researchgate.net This suggests a concerted or near-concerted delivery of the cyanide group from the aluminium reagent to the substrate. The term "cyanoaluminate intermediate" in the context of Method-B is therefore more accurately described as a transition state or a transient intermediate where the cyanide is transferred from the aluminium to the carbon framework, rather than a discrete, free anionic species. This is a critical distinction that defines the nonionic character of the reaction pathway.
Elucidation of Lewis Acidic Activation of Substrates
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent plays a significant role in the kinetics and selectivity of this compound-mediated reactions. This is directly linked to the Lewis acidic nature of the reagent. The rate of Method-B hydrocyanation is observed to increase as the basicity of the solvent decreases. researchgate.netacs.org
In highly basic solvents, such as tetrahydrofuran, the solvent molecules compete with the substrate for coordination to the aluminium center of this compound. This competition reduces the concentration of the activated substrate-reagent complex, thereby slowing down the reaction rate. researchgate.net Conversely, in less basic solvents like benzene (B151609) or methylene (B1212753) chloride, the substrate can more effectively coordinate with the reagent, leading to a faster reaction. researchgate.netresearchgate.net
The following table illustrates the general trend of solvent basicity and its effect on reaction rates:
| Solvent | Relative Basicity | Effect on Reaction Rate |
|---|---|---|
| Benzene | Low | Faster |
| Methylene Chloride | Low | Faster |
| Diethyl Ether | Moderate | Intermediate |
| Tetrahydrofuran (THF) | High | Slower |
This solvent dependency underscores the importance of the Lewis acid-substrate interaction in the rate-determining step of the reaction.
Stereochemical Control Mechanisms in Addition Reactions
This compound has proven to be a valuable reagent for stereoselective synthesis, particularly in the conjugate addition to chiral substrates. The stereochemical outcome of these reactions is often dictated by the formation of a well-organized transition state, which is a direct consequence of the Lewis acidic nature of the reagent.
For instance, the addition of this compound to α,β-unsaturated systems bearing a chiral auxiliary, such as an N-enoyl system with a (R)-4-phenyl-2-oxazolidinone auxiliary, proceeds with high diastereoselectivity. researchgate.net In this case, this compound is believed to act as a chelating Lewis acid, coordinating to the two oxygen atoms of the N-enoyl-oxazolidinone system. This chelation creates a rigid, bicyclic transition state that effectively blocks one face of the molecule, directing the nucleophilic attack of the cyanide from the less sterically hindered face. researchgate.net
Similarly, highly diastereoselective additions of this compound to enantiopure sulfinimines have been reported. researchgate.net These reactions afford α-amino nitriles with high diastereomeric excess, which can then be hydrolyzed to enantiomerically enriched α-amino acids. The high degree of stereocontrol is attributed to the coordination of the aluminium reagent to the sulfinyl group, which directs the cyanide delivery to one of the prochiral faces of the C=N bond.
These examples highlight a general principle: the Lewis acidic aluminium center of this compound plays a crucial role in pre-organizing the substrate in a specific conformation, thereby leading to a predictable and high degree of stereochemical control in the addition reaction.
Advanced Applications in Complex Organic Synthesis
Stereoselective Hydrocyanation of Unsaturated Systems
Diethylaluminium cyanide is a key reagent for the conjugate or 1,4-addition of a cyanide group to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, often referred to as the Nagata reaction, successfully produces β-cyano ketones. wikipedia.orgacs.org The reaction's effectiveness is influenced by the Lewis acidic character of the organoaluminium reagent and can be dependent on the basicity of the solvent used. wikipedia.orgresearchgate.net Two primary methods have been developed for this transformation: Method A, which uses a combination of hydrogen cyanide and an alkylaluminium compound, and Method B, which employs this compound directly. acs.orgresearchgate.net Method B typically proceeds with a 1:1 substrate-to-reagent stoichiometry. researchgate.net
The hydrocyanation using this compound has been successfully applied to a variety of α,β-unsaturated ketones, including acyclic ketones like mesityl oxide and cyclic enones such as cyclohexenone. acs.org The reaction is a powerful tool for generating alkylnitriles, which are valuable intermediates in organic synthesis. smolecule.com
The application of this reagent extends to more complex systems like conjugated dienones and enamines. acs.org For instance, a steroidal 4,6-dien-3-one can be hydrocyanated to yield a 6α-cyano-4-en-3-one. acs.org Similarly, the hydrocyanation of enamines derived from 19-nortestosterone, followed by hydrolysis, results in the formation of 5-cyano-3-ones. acs.org
Table 1: Conjugate Hydrocyanation of Various Unsaturated Systems
| Substrate Type | Example | Reagent | Product Type | Citation |
| α,β-Unsaturated Ketone | Cyclohexenone | Et₂AlCN | β-Cyano ketone | acs.org |
| Conjugated Dienone | Steroidal 4,6-dien-3-one | Et₂AlCN | 6α-Cyano-4-en-3-one | acs.org |
| Enamine | 19-Nortestosterone enamine | Et₂AlCN | 5-Cyano-3-one (after hydrolysis) | acs.org |
The stereochemistry of the conjugate hydrocyanation of polycyclic and steroidal α,β-unsaturated ketones is a critical aspect of its application. researchgate.net In kinetically controlled reactions, several stereochemical generalizations have been observed. researchgate.net A key principle is that the cyanide addition generally occurs axially. researchgate.net
For many polycyclic enones, the hydrocyanation yields a mixture of trans- and cis-fused nitriles, with the trans isomer typically being the major product. researchgate.net However, the stereochemical outcome is highly dependent on the substrate's structure. researchgate.net
Six-membered Polycyclic Terminal-Ring Enones : These substrates generally yield a mixture of trans- and cis-nitriles, with a preference for the trans product. researchgate.net
Steroidal Ring B or C Enones : Hydrocyanation of these systems leads exclusively to the trans isomer. researchgate.net
Hydrindenones : In contrast, these substrates predominantly or exclusively give the cis-fused nitriles. researchgate.net
Acetylhydrindenes : These compounds produce a mixture where the trans isomer is heavily favored. researchgate.net
The hydrocyanation of cholest-4-en-3-one, for example, results in a nearly quantitative yield of 3-oxo-5α-cholestane-5-carbonitrile and its 5β-isomer. researchgate.netacs.org The stereoselective formation of the cis-9aβ-cyano 7-ketone was a key step in the total synthesis of dl-gibberellin A15. researchgate.net
Table 2: Stereochemical Trends in Hydrocyanation of Polycyclic Enones
| Substrate Type | Predominant Stereochemical Outcome | Citation |
| Six-membered Terminal-Ring Enones | Mixture of trans and cis (trans favored) | researchgate.net |
| Steroidal Ring B or C Enones | Exclusively trans | researchgate.net |
| Hydrindenones | Predominantly/Exclusively cis | researchgate.net |
| Acetylhydrindenes | Predominantly trans | researchgate.net |
This compound is an effective reagent for the ring-opening of epoxides to form β-cyanohydrins (β-hydroxy nitriles). researchgate.netthieme-connect.de This reaction is highly regioselective and stereoselective. thieme-connect.de The Lewis acidic nature of the aluminium center activates the epoxide by coordinating to the oxygen atom, which facilitates the nucleophilic attack by the cyanide. thieme-connect.dethieme-connect.de
In steroidal and other polycyclic systems, the reaction proceeds with high regioselectivity, governed by a diaxial opening mechanism. thieme-connect.dersc.org The nucleophilic cyanide attacks in an Sₙ2 fashion, leading to the corresponding diaxially substituted product as a single diastereomer. thieme-connect.de This method has been successfully applied to a wide range of steroidal epoxides, including those at the 2α,3α-, 5α,6α-, 5β,6β-, 9α,11α-, and 16α,17α-positions. researchgate.netrsc.org The successful cleavage of hindered 9α,11α-epoxides is particularly noteworthy as these substrates are often resistant to other cleavage reagents. researchgate.netrsc.org
The reaction is also effective for 2,3-epoxyalcohols, where this compound achieves a highly regioselective attack at the C-3 position, yielding 1-cyano-2,3-diols. researchgate.net
This compound is also utilized for the formation of cyanohydrins from aldehydes and ketones. chemistrysteps.comwikipedia.org This method is particularly valuable for relatively unreactive carbonyl compounds. acs.orgorgsyn.org For example, 6-methoxy-1-tetralone, which is unreactive towards traditional cyaniding agents, can be converted to its cyanohydrin using this compound. orgsyn.org The reaction involves the nucleophilic addition of the cyanide to the carbonyl carbon. chemistrysteps.com
The resulting cyanohydrins are stable intermediates that can be converted into other valuable functional groups. chemistrysteps.com For instance, the reaction of chiral nonracemic β-ketosulfoxides with this compound provides optically active functionalized cyanohydrins. researchgate.net
Ketones, Dienones, and Enamines
Regioselective Cyanation of Epoxides
Asymmetric Carbon-Carbon Bond Formation
This compound plays a significant role in asymmetric synthesis, particularly in the diastereoselective conjugate addition of cyanide to α,β-unsaturated systems bearing a chiral auxiliary. researchgate.netresearchgate.net This strategy allows for the creation of new stereocenters with high control.
A notable application is in the synthesis of β-substituted GABA derivatives like (S)-Pregabalin. researchgate.netmdpi.com The key step involves the Michael addition of this compound to an α,β-unsaturated substrate equipped with an oxazolidinone chiral auxiliary. researchgate.netmdpi.com This conjugate addition proceeds with good yield and moderate to good diastereoselectivity. researchgate.net The chiral auxiliary can then be removed to furnish the enantiomerically enriched target molecule. researchgate.net
Furthermore, this compound has been used in asymmetric Strecker syntheses. The reaction with enantiopure sulfinimines leads to diastereomerically enriched α-amino nitriles, which can be hydrolyzed to provide α-amino acids in high enantiomeric excess. researchgate.net The addition of alcohols can influence the stereoselectivity of these reactions. tandfonline.com Chiral metal complexes, including those of aluminium, can also catalyze the asymmetric addition of cyanide to aldehydes. thieme-connect.de
Diastereoselective Conjugate Addition to Chiral Auxiliaries
The conjugate addition of this compound to α,β-unsaturated systems equipped with chiral auxiliaries is a powerful strategy for asymmetric carbon-carbon bond formation. This method allows for the transfer of chirality from the auxiliary to the newly formed stereocenter.
N-Enoyl Systems with Oxazolidinone Derivatives
The use of oxazolidinone derivatives as chiral auxiliaries in conjugate additions to N-enoyl systems has been a subject of significant investigation. cdnsciencepub.comresearchgate.net The conjugate addition of this compound to an N-enoyl system featuring an (R)-4-phenyl-2-oxazolidinone chiral auxiliary has been explored as a key step in the synthesis of γ-amino acids. cdnsciencepub.comresearchgate.net This reaction proceeds by the addition of the cyanide nucleophile to the β-position of the α,β-unsaturated N-enoyl system. It is anticipated that the addition of this compound will occur from the less sterically hindered Si face, leading to the desired (S)-configuration at the newly formed β-stereogenic center. cdnsciencepub.com
In a specific application, the reaction of an α,β-unsaturated N-enoyl system with this compound in toluene (B28343) at 0°C, followed by stirring at room temperature, yields the corresponding β-cyano adduct. cdnsciencepub.com The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the incoming nucleophile.
Enantioselective Synthesis of γ-Amino Acid Precursors (e.g., (S)-Pregabalin)
A significant application of the diastereoselective conjugate addition of this compound is in the enantioselective synthesis of precursors to γ-amino acids, such as (S)-Pregabalin. cdnsciencepub.comresearchgate.netchemicalbook.com (S)-Pregabalin is a pharmaceutical agent used in the treatment of various neuropathic disorders. google.com
The synthesis of (S)-Pregabalin has been achieved through a five-step sequence where the key step involves the conjugate addition of this compound to an α,β-unsaturated substrate bearing a chiral oxazolidinone auxiliary. cdnsciencepub.comresearchgate.net This Michael addition of this compound to the substrate (R)-75, which contains an oxazolidinone chiral auxiliary, is a crucial step in producing the desired stereochemistry. encyclopedia.pubmdpi.comnih.gov The reaction, when performed in toluene at 0°C, yields the adduct (4R,3′S)-76 with a diastereomeric ratio of 87:13. encyclopedia.pubmdpi.comnih.gov The desired diastereomer can then be purified and converted to (S)-Pregabalin. encyclopedia.pubmdpi.comnih.gov The stereoselectivity is attributed to the approach of the this compound from the less hindered Si face of the substrate, opposite to the phenyl group of the oxazolidinone auxiliary. encyclopedia.pubnih.gov
| Reactant | Chiral Auxiliary | Reagent | Product | Diastereomeric Ratio (dr) | Reference |
| α,β-Unsaturated N-enoyl system | (R)-4-phenyl-2-oxazolidinone | This compound | β-cyano adduct | Not specified | cdnsciencepub.com |
| (R)-75 | Oxazolidinone | This compound | (4R,3′S)-76 | 87:13 | encyclopedia.pubmdpi.comnih.gov |
Asymmetric Strecker Reaction
The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a fundamental method for synthesizing α-amino nitriles, which are precursors to α-amino acids. e-bookshelf.de this compound has proven to be a highly effective cyanide source in asymmetric versions of this reaction.
Enantioselective Synthesis of α-Amino Nitriles from Sulfinimines
The addition of this compound to enantiopure sulfinimines (thiooxime S-oxides) provides a highly diastereoselective route to α-amino nitriles. researchgate.netresearchgate.nettandfonline.com These intermediates can then be hydrolyzed to furnish α-amino acids with high enantiomeric excess. researchgate.netresearchgate.nettandfonline.com
Initial studies on the addition of this compound to (Ss)-sulfinimines showed moderate diastereoselectivity (36-42% de). However, a significant improvement in diastereoselectivity (82-94% de) was observed when using ethyl(alkoxy)aluminium cyanide, which is prepared by treating this compound with an alcohol like isopropanol. This enhanced selectivity is attributed to the lower Lewis acidity of the modified reagent. The reaction mechanism is believed to involve the complexation of the aluminium reagent to the sulfinyl oxygen, which activates the imine for intramolecular cyanide delivery via a chair-like transition state.
The sulfinyl group plays a crucial role in directing the stereoselective addition of the cyanide. d-nb.info For instance, in the synthesis of an α-amino acid, the sulfinyl group can control the Re-face addition of the cyanide, leading to the formation of the (SS,S)-aminonitrile as the major diastereoisomer. d-nb.info
| Sulfinimine | Cyanide Source | Diastereomeric Excess (de) | Reference |
| (Ss)-sulfinimine | This compound | 36-42% | |
| (Ss)-sulfinimine | Ethyl(isopropoxy)aluminium cyanide | 82-94% |
Catalytic Variants Utilizing Chiral Ligands and Amino Acids
Catalytic asymmetric Strecker-type reactions have been developed using this compound in combination with chiral ligands or amino acids as catalysts. ncl.ac.uknih.gov In one approach, various chiral ligands, including those derived from BINOL and D-glucose, were used to induce enantioselectivity in the addition of this compound to an imine. ncl.ac.uk For example, using 1.5 equivalents of (R)-BINOL as a ligand resulted in the formation of the (S)-aminonitrile with 48% enantiomeric excess. ncl.ac.uk Interestingly, increasing the loading of (R)-BINOL to 4.5 equivalents reversed the stereochemistry, affording the (R)-product with 52% ee. ncl.ac.uk
A novel and highly efficient catalytic asymmetric Strecker reaction has been established using primary free natural amino acids as catalysts and this compound as the nucleophile for the reaction with achiral N-phosphonyl imines. nih.gov This method provides excellent enantioselectivities (95.2–99.7% ee) and high yields (89–97%). nih.gov The reaction is typically performed at low temperatures (-78 °C) in toluene. nih.gov
Specialized Reactions with Diverse Organic Substrates
This compound also participates in specialized reactions with a variety of other organic substrates. For instance, it has been used in the synthesis of resolvins, which are specialized pro-resolving mediators derived from docosahexaenoic acid (DHA). mdpi.com In the total synthesis of Resolvin D5, this compound was used to react with a substrate to afford a nitrile intermediate in very high yield, which was subsequently reduced to an aldehyde synthon. mdpi.com
Transformations Involving Acyl Phosphonates
The reaction of this compound with acyl phosphonates provides a powerful platform for the synthesis of several important classes of organophosphorus compounds. mdpi.comnumberanalytics.com These transformations leverage the unique reactivity of both the cyanide reagent and the acyl phosphonate (B1237965) substrate to generate products with significant synthetic potential.
Synthesis of Cyanohydrin O-Phosphates
A primary application of this compound in this context is the synthesis of cyanohydrin O-phosphates from readily available acyl phosphonates. mdpi.comnumberanalytics.com This reaction proceeds through the nucleophilic addition of the cyanide to the carbonyl group of the acyl phosphonate. The resulting intermediate undergoes a subsequent rearrangement, leading to the formation of the cyanohydrin O-phosphate. thieme-connect.de This transformation is notable for its efficiency and provides a direct route to these valuable synthetic intermediates. mdpi.com
Formation of α-Hydroxy Phosphonates and Tertiary Carbinols
The reaction of this compound with acyl phosphonates can also be directed towards the synthesis of α-hydroxy phosphonates and tertiary carbinols. mdpi.comnumberanalytics.com The formation of these products often involves a cross-benzoin type reaction manifold. numberanalytics.com The specific reaction conditions and the nature of the substrates play a crucial role in determining the predominant product. For instance, the generation of tertiary carbinols can be achieved through tandem carbon-carbon bond-forming reactions involving the cyanide-promoted addition of acyl phosphonates to electrophiles like ethyl cyanoformate. researchgate.net
Asymmetric Benzoin-Type Reactions
This compound has been investigated in the context of asymmetric benzoin-type reactions involving acyl phosphonates. mdpi.comnumberanalytics.com The development of catalytic and stereoselective methods for these transformations is an area of active research. The classical benzoin (B196080) condensation, which involves the coupling of two aldehydes, can be conceptually extended to acyl phosphonates, where the phosphorus moiety acts as a leaving group. rsc.org The use of chiral auxiliaries or catalysts in conjunction with this compound aims to control the stereochemical outcome of these carbon-carbon bond-forming reactions, providing access to enantioenriched α-hydroxy ketones and related structures.
Ring-Opening Reactions of Anhydrosugars
This compound is an effective reagent for the ring-opening of epoxides, including those found in anhydro-sugars, to furnish cyano derivatives. researchgate.net This reaction provides a direct method for introducing a cyano group into carbohydrate scaffolds, which are versatile precursors for various modified monosaccharides.
In a notable example, the treatment of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with this compound resulted in the opening of the oxirane ring. researchgate.net The reaction yielded the corresponding β-cyanohydrin as a minor product, with the major products arising from an unexpected ring-opening of the benzylidene acetal (B89532) by either the ethyl or cyano groups. researchgate.net This highlights the nuanced reactivity of this compound, where reaction outcomes can be influenced by the substrate's protecting groups. The ring-opening of steroidal epoxides with this compound has also been shown to proceed smoothly to give trans-diaxial β-cyanohydrins. rsc.org
The regioselectivity of the ring-opening can be influenced by the reaction conditions. For instance, the reaction of this compound with certain glycosyl fluorides has been shown to be temperature-dependent, affecting the ratio of α and β anomers of the resulting cyanoglycosides. cdnsciencepub.com
Intermediates in Tandem Reactions and Multi-Step Syntheses
The introduction of a cyano group using this compound often serves as a key strategic step in tandem reaction sequences and complex multi-step syntheses, enabling the construction of intricate molecular frameworks. The resulting nitrile functionality is a versatile handle for further transformations into amines, carboxylic acids, amides, and aldehydes. acs.org
One prominent example is the use of this compound in the conjugate addition to α,β-unsaturated systems, a reaction often referred to as the Nagata reaction. mdpi.comualberta.ca This transformation is a pivotal step in the synthesis of various natural products and pharmaceuticals. For instance, the diastereoselective Michael addition of this compound to an α,β-unsaturated oxazolidinone was a key step in the synthesis of (S)-Pregabalin. mdpi.com
Furthermore, this compound has been employed in the multi-step synthesis of other complex molecules. Its application in the stereospecific conjugate cyanation of keto-octalones has been demonstrated, where the reaction conditions can be tuned to selectively afford either the cis- or trans-decalone product. ualberta.ca This level of control is crucial in the total synthesis of natural products. The reagent has also been utilized in the synthesis of the antitumor agent sarkomycin, where it was used to generate the core carbon skeleton from 2-carbomethoxycyclopentenone. cdnsciencepub.com In the total synthesis of dl-gibberellin A15, this compound was employed for the hydrocyanation of a complex steroidal intermediate. cdnsciencepub.com
Computational and Theoretical Investigations of Diethylaluminium Cyanide Reactivity
Quantum Chemical Studies of Reaction Energetics and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving diethylaluminium cyanide. These studies provide detailed information on the stability of intermediates, the structure of transition states, and the energy barriers that govern reaction kinetics. researchgate.netnih.gov
A notable example is the theoretical investigation of the reaction between this compound and N-benzylideneaniline, which yields 2-phenyl-2-(phenylamino)acetonitrile. researchgate.net Using DFT calculations at the B3LYP/6-31G* level, with solvent effects modeled using a continuum solvent model (SCRF/PCM), researchers have explored the reaction mechanism in detail. researchgate.net A key finding from these studies is the existence of an isomerization equilibrium between this compound (Et2AlCN) and its isocyanide counterpart, diethylaluminium isocyanide (Et2AlNC). This isomerization, coupled with the ambidentate nature of the cyanide/isocyanide group, gives rise to four distinct potential reaction pathways. These pathways are characterized by whether the cyanide carbon (C-attack) or the nitrogen (N-attack) acts as the nucleophile. researchgate.net
Table 1: Potential Reaction Pathways in the Reaction of Et2AlCN with an Imine
| Reacting Species | Nucleophilic Atom | Attack Mode |
|---|---|---|
| Et₂AlCN | Carbon | C-attack |
| Et₂AlCN | Nitrogen | N-attack |
| Et₂AlNC | Carbon | C-attack |
| Et₂AlNC | Nitrogen | N-attack |
This table outlines the four possible reaction pathways computationally investigated for the addition of this compound to an imine, based on the reagent's isomerization and the nucleophilicity of the CN group. researchgate.net
These computational analyses allow for the calculation of activation energies for each pathway, helping to predict the most favorable reaction course. The hydrocyanation using Et2AlCN, known as method-B hydrocyanation, is understood to proceed with a 1:1 substrate-to-reagent stoichiometry and can involve a 1,2-addition reaction as a predominant initial step, details of which can be clarified through transition state analysis. researchgate.net
Prediction and Rationalization of Stereoselectivity in Catalytic Systems
Computational studies are crucial for understanding and predicting the stereochemical outcomes of reactions involving this compound, especially in asymmetric synthesis. By modeling the transition states of diastereoselective or enantioselective reactions, chemists can rationalize the origins of stereocontrol.
A significant application is the rationalization of diastereoselectivity in the addition of Et2AlCN to chiral substrates, such as sulfinimines. nstl.gov.cn Experimental observations show that the reaction of Et2AlCN with a chiral sulfinimine can yield products with modest to good diastereoselectivity. researchgate.netnstl.gov.cn Theoretical models explain this selectivity through the formation of a specific transition state geometry. It is proposed that the reaction proceeds via a chair-like transition state where the Lewis acidic aluminium atom of Et2AlCN coordinates to the sulfinyl oxygen. This complexation activates the imine for an intramolecular cyanide addition, and the steric bulk of the substituents on the chiral sulfinyl group directs the cyanide attack to one face of the imine, leading to the preferentially formed diastereomer. nstl.gov.cn
Table 2: Factors Influencing Stereoselectivity in this compound Additions
| System | Chiral Influence | Proposed Controlling Feature | Computational Insight |
|---|---|---|---|
| Chiral Sulfinimine | Sulfinyl Group | Chair-like transition state with Al-O coordination | Modeling of transition state energies confirms the stability of the proposed geometry leading to the major diastereomer. nstl.gov.cn |
| N-enoyl Oxazolidinone | Chiral Auxiliary | Chelation control or steric hindrance by the auxiliary | Calculation of transition state structures can differentiate between chelated and non-chelated pathways to predict the stereochemical outcome. researchgate.net |
This table summarizes how computational models are used to explain the stereoselectivity observed in reactions of this compound with chiral substrates.
Furthermore, theoretical calculations have been employed to understand the stereochemical course of Strecker-type reactions. researchgate.net Although some studies use other cyanide sources like trimethylsilyl (B98337) cyanide, the principles are directly applicable. These calculations analyze the transition states for the addition of cyanide to chiral aldimines, helping to rationalize why a particular diastereomer is formed. researchgate.net
Molecular Modeling of Lewis Acidic Interactions and Coordination Complexes
The reactivity of this compound is intrinsically linked to its nature as a Lewis acid. wikipedia.org Molecular modeling provides a quantitative understanding of the Lewis acidic interactions between Et2AlCN and various substrates. These models can detail the structure and energetics of the coordination complexes formed during a reaction. acs.org
Theoretical studies on donor-acceptor complexes of Group 13 metal derivatives (like Et₂AlCN) with Lewis bases (such as nitriles or the oxygen atom of a carbonyl group) have been performed to quantify the strength of these interactions. acs.org Key parameters derived from these calculations include the dissociation enthalpy (ΔH°298diss) of the complex, the energy of the donor-acceptor bond (EDA), and the degree of charge transfer (qCT) from the Lewis base to the Lewis acid. acs.org For a given metal, a strong correlation is often found between the energy of the donor-acceptor bond and the amount of charge transferred, providing a quantitative measure of Lewis acidity. acs.org
In the context of catalysis, such as the cyanide-induced ring-opening of epoxides, the role of the Lewis acid is to coordinate to the epoxide oxygen. thieme-connect.de This interaction polarizes and weakens the C-O bonds, making the epoxide a better electrophile and facilitating the nucleophilic attack by the cyanide. thieme-connect.de Molecular modeling can simulate this coordination, revealing changes in bond lengths, atomic charges, and the LUMO (Lowest Unoccupied Molecular Orbital) of the complex. d-nb.info For instance, analysis might show that the LUMO of the Et2AlCN-epoxide complex is localized on the epoxide carbon atoms and has a lower energy than the LUMO of the free epoxide, explaining the observed catalytic activation. d-nb.info
Table 3: Calculated Properties of Lewis Acid-Base Complexes
| Property | Description | Significance in Reactivity |
|---|---|---|
| Dissociation Enthalpy (ΔH°298diss) | The energy required to break the bond between the Lewis acid and base in the gas phase. | Indicates the stability of the coordination complex. acs.org |
| Donor-Acceptor Bond Energy (EDA) | The intrinsic strength of the coordination bond. | Quantifies the Lewis acidic interaction. A higher EDA suggests stronger binding. acs.org |
| Charge Transfer (qCT) | The amount of electron density transferred from the Lewis base to the Lewis acid. | Measures the extent of electronic perturbation on the substrate upon coordination. acs.org |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest-energy empty orbital of the complex. | A lower LUMO energy in the complex compared to the free substrate indicates enhanced electrophilicity and activation toward nucleophilic attack. d-nb.info |
This table describes key parameters obtained from molecular modeling that help to characterize the Lewis acidic interactions of this compound.
Safety Protocols and Risk Mitigation in Handling Diethylaluminium Cyanide in Academic Research
Comprehensive Risk Assessment and Hazard Control Measures
A thorough risk assessment is the foundational step before any work with diethylaluminium cyanide begins. orgsyn.orgsolubilityofthings.comorgsyn.org This involves identifying all potential hazards associated with the chemical and the specific experimental operations planned. orgsyn.org The Principal Investigator is responsible for ensuring that all laboratory personnel are trained on the specific hazards, decontamination, and emergency procedures outlined in a standard operating procedure (SOP). uga.edu
Hazard Identification: this compound is classified as highly flammable, toxic, an irritant, and a suspected reproductive toxin. uga.edu It is air-sensitive and must be handled and stored under an inert gas. uga.educhemsrc.com Its primary dangers stem from its pyrophoricity and its violent reaction with water and other protic solvents, which can cause fire and the release of toxic hydrogen cyanide gas. smolecule.comnj.govwikipedia.org
Administrative and Hazard Controls: A key administrative control is to minimize the quantity of the reagent used to the smallest amount necessary for the experiment. pitt.edu Access to areas where this compound is used and stored should be restricted to authorized and trained personnel only. safeworkaustralia.gov.aulsuhsc.edu It is mandatory to never work alone when handling this compound; a "buddy system" ensures that someone is available to assist in an emergency. lsuhsc.eduharvard.edu All work must be conducted within a designated area, clearly marked with warning signs identifying the chemical hazard. lsuhsc.eduumich.edu
| Hazard | Associated Risk | Control Measure | Source |
| Pyrophoricity | Spontaneous ignition on contact with air. | Handle only under an inert atmosphere (e.g., argon, nitrogen). Use air-tight syringes and cannula techniques for transfers. | chamberlandresearch.comuky.eduarizona.edu |
| Reactivity with Water/Protic Solvents | Violent reaction, release of flammable ethane (B1197151) and toxic hydrogen cyanide gas. | Strictly exclude water and protic solvents from the reaction setup. Ensure all glassware is oven-dried. | smolecule.comchemsrc.compitt.edu |
| Toxicity (Cyanide) | Fatal if inhaled, ingested, or absorbed through the skin. | Perform all manipulations in a certified chemical fume hood. Use appropriate PPE. | smolecule.comuga.eduharvard.edu |
| Reaction with Acids | Liberation of highly toxic hydrogen cyanide gas. | Store away from acids. Do not allow contact. | uga.educhemsrc.comsafeworkaustralia.gov.au |
Advanced Personal Protective Equipment and Engineering Controls
The use of appropriate engineering controls and personal protective equipment (PPE) is the primary defense against exposure to this compound. oregonstate.edu
Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors and to contain any potential fire or splashes. chamberlandresearch.comarizona.edu For handling the pure compound or for procedures with a higher risk of exposure, an inert atmosphere glove box is required. uky.eduarizona.edu The experimental setup should utilize an inert gas manifold system with an oil bubbler to maintain a slight positive pressure of dry nitrogen or argon, preventing air from entering the system. oregonstate.edupitt.eduuky.edu Using spark-proof tools and explosion-proof equipment is also a necessary precaution. uga.edu
Personal Protective Equipment (PPE): Standard laboratory attire, including a fully buttoned, flame-resistant lab coat, long pants, and closed-toed shoes, is mandatory. chamberlandresearch.comarizona.edu Specific PPE requirements are detailed below.
| PPE Category | Specification | Reason | Source |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes and potential explosions. | chamberlandresearch.comarizona.edu |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), with consideration for double-gloving. | Prevents skin contact and absorption. Gloves must be inspected before use. | harvard.educhamberlandresearch.com |
| Body Protection | Flame-resistant laboratory coat. | Protects against fire in case of spontaneous ignition. | oregonstate.eduarizona.eduprinceton.edu |
| Respiratory Protection | A full-face respirator with appropriate cartridges (e.g., multi-purpose combination or type ABEK) may be required. | Used as a last line of defense if engineering controls fail or during emergency response. Respirator use requires prior training and fit-testing. | uga.educhemsrc.comsafeworkaustralia.gov.au |
Emergency Preparedness for Accidental Release and Exposure
A detailed emergency response plan must be in place and understood by all personnel before working with organoaluminium cyanides. safeworkaustralia.gov.au Emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguishers, must be readily accessible and in good working order. oregonstate.edunj.gov
Spill Response: In the event of a spill, the primary response is to evacuate the area and alert others. safeworkaustralia.gov.auharvard.edu Do not use water or wet methods for cleanup, as this will exacerbate the situation by reacting violently with the compound and producing hydrogen cyanide gas. nj.govharvard.edu For a small spill inside a fume hood, trained personnel may cover the spill with a dry, inert absorbent material like dry lime, sand, or soda ash. nj.gov The contaminated absorbent should then be collected in a sealed container for hazardous waste disposal. chemsrc.comnj.gov For any large spill or any spill outside of a fume hood, evacuate the laboratory immediately and contact emergency response personnel. harvard.edubu.edu
Fire Emergency: A fire involving this compound is a significant hazard. Use a dry chemical (Class D) fire extinguisher, soda ash, or lime to extinguish the flames. nj.govDo not use water, foam, or halogenated extinguishers. nj.gov Be aware that fires may restart after being extinguished. nj.gov
Personnel Exposure: In case of accidental exposure, immediate action is critical.
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing. lsuhsc.eduumass.edu
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. lsuhsc.edu
Inhalation: Move the affected person to fresh air immediately. chemsrc.comfishersci.com In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel. chemsrc.combu.edu
Decontamination Procedures and Waste Management for Organoaluminium Cyanides
Proper decontamination and waste management are crucial to prevent accidental exposures and environmental contamination. bu.eduhopenn.com
Decontamination: All glassware and equipment must be thoroughly decontaminated after use. A common procedure involves rinsing the equipment with an inert, high-boiling hydrocarbon solvent (like toluene) to remove residual organoaluminium. The residual material is then slowly and carefully quenched. A suggested method for small quantities is the slow addition of t-butanol to a solution of the reagent in an inert solvent like toluene (B28343), under an inert atmosphere. umass.edu For cyanide decontamination, surfaces and equipment can be cleaned first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach (sodium hypochlorite) solution. lsuhsc.edust-andrews.ac.uk All cleaning activities must be conducted in a fume hood while wearing appropriate PPE. lsuhsc.edu
Waste Management: Waste containing this compound is considered acutely toxic and hazardous. bu.edu
Liquid Waste: Unused reagents and reaction residues should be collected in a designated, clearly labeled, and sealed container under an inert atmosphere. bu.eduumass.edu This waste must never be mixed with other waste streams, especially acidic or aqueous waste. bu.edu
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and empty containers, must be collected separately in a labeled hazardous chemical waste bag or container. bu.edu Empty containers that held the reagent are considered P-listed (acutely toxic) waste and must not be rinsed or reused; they should be disposed of as hazardous waste. bu.edu All waste must be disposed of through an approved hazardous waste management program, following institutional and regulatory guidelines. orgsyn.org
Q & A
Q. How does this compound’s stability vary under different storage conditions?
- Experimental Design : Store aliquots under inert atmospheres (argon vs. nitrogen), varying temperatures (−80°C, 4°C, RT). Monitor decomposition via GC-MS and ³¹P NMR (if phosphine stabilizers are used). Use kinetic studies to calculate half-lives.
- Key Findings : Degradation products (e.g., Et₃Al, HCN) should be quantified; report RSD ≤15% for triplicate measurements .
Q. What role does Et₂AlCN play in cyanation reactions compared to other aluminium-based reagents?
- Comparative Analysis : Design benchmark reactions (e.g., aryl halide cyanation) using Et₂AlCN vs. Et₃Al/CN⁻. Track yields via HPLC and side-products via LC-MS . Highlight Et₂AlCN’s superior Lewis acidity and reduced dimerization tendencies using DFT calculations (e.g., Gibbs energy barriers) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in Et₂AlCN’s reaction mechanisms reported across studies?
- Methodology : Perform DFT/MD simulations to model intermediates (e.g., Al–CN–substrate complexes). Compare calculated activation energies (ΔG‡) with experimental kinetic data. Use NCI index analysis to identify non-covalent interactions influencing selectivity .
- Data Contradiction Analysis : Address discrepancies by evaluating solvent effects (CPCM solvation models) and verifying transition states via intrinsic reaction coordinate (IRC) calculations .
Q. What experimental strategies mitigate discrepancies in spectroscopic data for Et₂AlCN-containing complexes?
- Approach : Use variable-temperature NMR (−50°C to 50°C) to detect dynamic equilibria (e.g., monomer-dimer shifts). Pair with X-ray crystallography to resolve ambiguous peaks. Validate with ESI-MS for oligomeric states .
- Statistical Validation : Apply relative percent difference (RPD ≤35%) for duplicate samples and Grubbs’ test to exclude outliers .
Q. How to design a decomposition pathway study for Et₂AlCN under catalytic conditions?
- Protocol : Use in situ IR/Raman spectroscopy to track Al–CN bond cleavage. Couple with TGA-MS to correlate mass loss with gas evolution (HCN detection at m/z 27). Compare pathways in polar (THF) vs. non-polar (toluene) solvents .
- Risk Mitigation : Include control experiments with deuterated solvents to confirm proton sources in side reactions .
Q. What safety protocols are critical beyond standard MSDS guidelines for handling Et₂AlCN in air-sensitive syntheses?
- Best Practices : Use Schlenk-line techniques with pressure-equalized dropping funnels. Implement HCN gas sensors (detection limit ≤1 ppm) and emergency scrubbers. Document near-miss incidents (e.g., exotherms during cyanide addition) in lab notebooks .
Data Presentation and Reproducibility
Table 1 : Acceptable RPD Criteria for Duplicate Cyanide Analysis (Adapted from )
| Sample Type | RPD Threshold | Action for Exceedance |
|---|---|---|
| Homogeneous soil | ≤35% | Report as valid |
| Heterogeneous soil | ≤50% | Re-sample and re-analyze |
Q. Supplementary Materials Checklist :
- Raw NMR/IR spectra (with peak assignments).
- Kinetic data (Excel/Origin files).
- Crystallographic CIF files (deposited in Cambridge Structural Database).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
